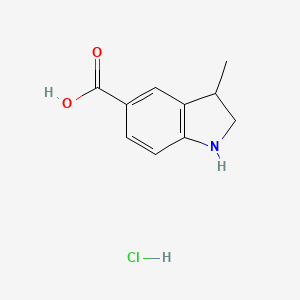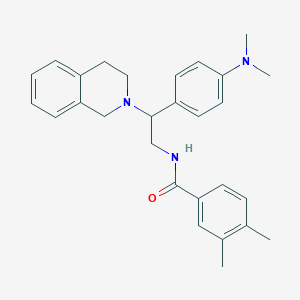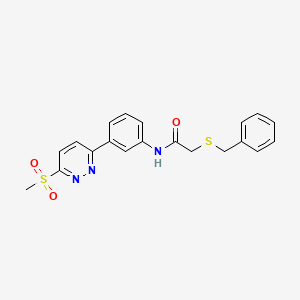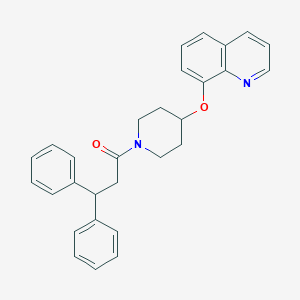
3,3-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one, also known as DQP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Corrosion Inhibition
Quinoline derivatives, including structures similar to 3,3-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one, have been widely used as anticorrosive materials. These compounds effectively adsorb and form highly stable chelating complexes with surface metallic atoms through coordination bonding, showing good effectiveness against metallic corrosion due to their high electron density. This makes them valuable for protecting materials in industrial applications (C. Verma, M. Quraishi, & E. Ebenso, 2020).
Optoelectronic Materials
Hexaazatriphenylene (HAT) derivatives, closely related to quinoline structures, have been used in a variety of applications due to their excellent π–π stacking ability. These include n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and nano and microstructures. This highlights the potential of quinoline derivatives in the development of advanced materials and devices for optoelectronics and nanoscience (J. Segura, Rafael Juárez, M. Ramos, & C. Seoane, 2015).
Synthesis of Heterocycles
Propargylic alcohols have been utilized to develop novel synthetic strategies for constructing polycyclic systems, including pyridines, quinolines, and isoquinolines. These six-membered heterocycles are critical in medicinal chemistry and drug discovery due to their broad spectrum of biological activities. The use of propargylic alcohols in reactions highlights innovative approaches to generating these important structures (Surabhi Mishra, Sindoori R Nair, & Beeraiah Baire, 2022).
Biomedical and Pharmaceutical Applications
Quinoline and quinazoline alkaloids have demonstrated significant bioactivities, leading to their use in antimalarial and anticancer drug development. The vast array of biological activities associated with these compounds, including antitumor, antibacterial, antifungal, and anti-inflammatory effects, underscores their potential in discovering new therapeutic agents (Xiao-fei Shang et al., 2018).
Luminescent and Electroluminescent Properties
Quinazolines and pyrimidines have been reported for their applications related to photo- and electroluminescence, serving as luminescent small molecules and chelate compounds. Their incorporation into π-extended conjugated systems is of great value for the creation of novel optoelectronic materials, highlighting the versatility of quinoline derivatives in developing materials for organic light-emitting diodes and other optoelectronic devices (G. Lipunova, E. Nosova, V. Charushin, & O. Chupakhin, 2018).
Future Directions
properties
IUPAC Name |
3,3-diphenyl-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O2/c32-28(21-26(22-9-3-1-4-10-22)23-11-5-2-6-12-23)31-19-16-25(17-20-31)33-27-15-7-13-24-14-8-18-30-29(24)27/h1-15,18,25-26H,16-17,19-21H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBHBPZYLQJIEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

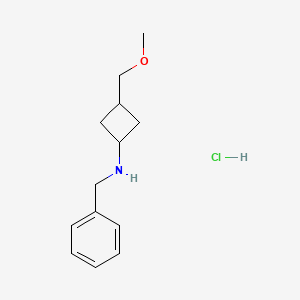

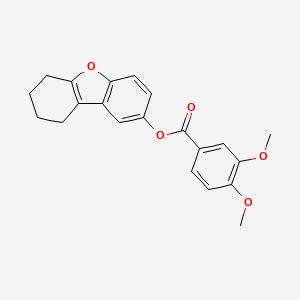
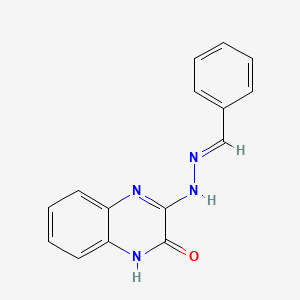
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2995609.png)
![6-Methyl-2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2995610.png)
![(E)-3-[4-[2-(4-bromoanilino)-2-oxoethoxy]-3-methoxyphenyl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2995613.png)
![1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B2995615.png)

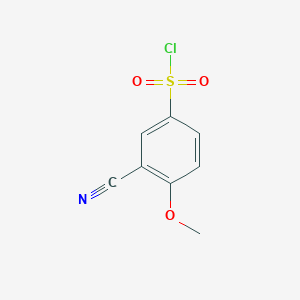
![[5-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2995620.png)
